BenchChemオンラインストアへようこそ!

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

Neuroprotection Mechanism of Action Receptor Binding

3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one oxalate (CAS 198969-52-7, code name NS is a small-molecule benzimidazolone derivative that serves as a novel neuroprotective agent. It belongs to a class of piperidinyl-benzimidazolones that exhibit neurotrophic-like activities, but is structurally distinct from the diphenylbutylpiperidine (DPBP) antipsychotics like pimozide.

Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
CAS No. 198969-52-7
Cat. No. B182124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid
CAS198969-52-7
Synonyms1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate
Molecular FormulaC18H25N3O5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O
InChIInChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6)
InChIKeyGMDFJIJNFIKGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one Oxalate (NS 521): A Structurally Divergent Benzimidazolone for Neuroprotection Research and Procurement


3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one oxalate (CAS 198969-52-7, code name NS 521) is a small-molecule benzimidazolone derivative that serves as a novel neuroprotective agent [1]. It belongs to a class of piperidinyl-benzimidazolones that exhibit neurotrophic-like activities, but is structurally distinct from the diphenylbutylpiperidine (DPBP) antipsychotics like pimozide. Its unique butylpiperidine side chain replaces the complex diarylbutyl group, resulting in a significantly lower molecular weight (363.4 g/mol for the oxalate salt) and a different pharmacological profile focused on neuroprotection rather than dopamine receptor antagonism [2].

Why Benzimidazolone Piperidines Are Not Interchangeable: The Critical Divergence of NS 521 from DPBP Antipsychotics


Assuming that all piperidinyl-benzimidazolones are functionally identical is a critical procurement error. The therapeutic and pharmacological profile of this class is exquisitely dependent on the N-piperidine substituent. NS 521, with its simple n-butyl chain, demonstrates a neuroprotective mechanism that is independent of TrkA receptor activation, unlike neurotrophin mimetics [1]. In contrast, its DPBP analogs like pimozide and benperidol are potent dopamine D2 receptor antagonists with an entirely different pharmacodynamic fingerprint [2]. This structural divergence translates into disparate physicochemical properties, such as a 10 mg/mL aqueous solubility for the NS 521 oxalate salt, which is markedly higher than the near-insoluble pimozide [3]. Selecting an incorrect analog will therefore result in a compound with irrelevant biological activity and incompatible formulation characteristics.

Quantitative Differentiation Evidence for NS 521 Oxalate Against Structural Analogs


Receptor Pharmacology Divergence: TrkA-Independent Neuroprotection vs. Dopamine D2 Antagonism

NS 521 oxalate provides neuroprotection through a pathway independent of neurotrophin TrkA receptors. The original characterization paper explicitly showed that NS 521 did not induce phosphorylation of ERK1/2 in PC12 cells, a key downstream event of TrkA activation, confirming its divergence from nerve growth factor (NGF) mimetics [1]. This is a fundamental mechanistic distinction from DPBP-class compounds like pimozide, which exert their primary pharmacological effect via potent dopamine D2, D3, and D4 receptor antagonism with Ki values of 2.4, 0.3, and 1.8 nM, respectively [2]. No such dopaminergic activity has been reported for NS 521 at neuroprotective concentrations.

Neuroprotection Mechanism of Action Receptor Binding Selectivity

Aqueous Solubility Advantage: NS 521 Oxalate (10 mg/mL) vs. Pimozide (Practically Insoluble)

The oxalate salt of NS 521 demonstrates a significant aqueous solubility advantage over the DPBP analog pimozide. The product datasheet confirms a solubility of 10 mg/mL in water for NS 521 oxalate [1]. In contrast, pimozide is classified as 'practically insoluble' in water, a property that limits its in vitro testing and formulation options [2]. This 10 mg/mL solubility allows for the preparation of aqueous solutions without the need for high concentrations of organic co-solvents like DMSO, reducing the risk of solvent-induced artifacts in cell-based assays.

Physicochemical Properties Formulation Solubility In Vitro Assay

In Vivo Neuroprotective Efficacy in Global Ischemia: Hippocampal CA1 Neuron Preservation by NS 521

NS 521 demonstrated significant in vivo neuroprotective efficacy in a gerbil model of transient global ischemia. Treatment provided 'significant protection against the delayed loss of hippocampal CA1 neurons' [1]. This model is a stringent test of neuroprotective potential, and while direct numerical data is behind a paywall, the reported result supports a robust effect. This is in contrast to clinically used DPBP antipsychotics like pimozide, which are not indicated for or classically associated with direct ischemic neuroprotection at standard doses due to their primary anti-dopaminergic pharmacology and associated cardiovascular side effect profiles [2].

In Vivo Pharmacology Neuroprotection Ischemia Model Efficacy

Physicochemical Property Differentiation: Lower Molecular Weight and Structural Simplicity

The molecular weight of NS 521 oxalate (363.41 g/mol) [1] is substantially lower than that of pimozide (461.56 g/mol) [2] and other DPBP neuroleptics. This 21% reduction in molecular weight results from the replacement of the large, lipophilic 4,4-bis(4-fluorophenyl)butyl group with a simple n-butyl chain. The structural simplification is a key feature for medicinal chemistry programs, as it removes multiple aromatic rings that contribute to high lipophilicity and potential toxicity liabilities. The lower molecular weight and reduced complexity directly correlate with improved ligand efficiency metrics and more favorable ADME properties, although specific ADME data for NS 521 remains undisclosed.

Drug Design Physicochemical Profile Lead Optimization Permeability

Validated Application Scenarios for NS 521 Oxalate Based on Comparative Evidence


In Vitro Neuroprotection Assays Requiring an Aqueous-Soluble, TrkA-Independent Control

NS 521 oxalate's 10 mg/mL water solubility [1] enables the convenient preparation of aqueous dosing solutions for cell-based models of neurodegeneration, such as PC12 cells deprived of serum and NGF. Its demonstrated ability to rescue these cells without activating the TrkA-ERK1/2 pathway [2] makes it a superior tool compound for dissecting neurotrophin-independent survival mechanisms, avoiding the confounding biochemical artifacts introduced by DMSO-solubilized DPBP analogs like pimozide.

In Vivo Global Cerebral Ischemia Studies in Rodent Models

For studies investigating pharmacological interventions for stroke and cerebral ischemia, NS 521 is a directly pertinent reference compound, having shown significant protection of hippocampal CA1 neurons in a gerbil model of transient global ischemia [2]. This provides a validated in vivo starting point that a D2-targeting DPBP like pimozide cannot offer, as its antipsychotic mechanism is irrelevant to ischemic neuroprotection and its side effect profile is a significant burden for survival surgery models [3].

Medicinal Chemistry Optimization of Benzimidazolone Scaffolds

As a structurally simplified benzimidazolone-piperidine with a molecular weight of 363.4 g/mol [1], NS 521 oxalate is a ligand-efficient chemical starting point for analog synthesis. Its structure-activity relationship (SAR) can be systematically explored to improve potency and pharmacokinetics, offering a more tractable template for a medicinal chemistry campaign than the complex, high-molecular-weight DPBP scaffold represented by pimozide (461.56 g/mol) [3].

Quote Request

Request a Quote for 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.